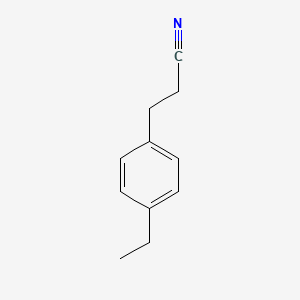
3-(4-Ethylphenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethylphenyl)propanenitrile is an organic compound with the molecular formula C11H13N It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a propyl chain, which is further substituted with a 4-ethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(4-Ethylphenyl)propanenitrile can be synthesized through several methods:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with 4-ethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting product is then subjected to a nucleophilic substitution reaction with sodium cyanide (NaCN) to introduce the nitrile group.
Grignard Reaction: Another method involves the reaction of 4-ethylbenzyl bromide with magnesium in dry ether to form the corresponding Grignard reagent. This reagent is then reacted with acrylonitrile to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Friedel-Crafts alkylation method due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Ethylphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form the corresponding carboxylic acid.
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) to form imine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 3-(4-Ethylphenyl)propanoic acid.
Reduction: 3-(4-Ethylphenyl)propanamine.
Substitution: Various imine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Ethylphenyl)propanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active molecules.
Mécanisme D'action
The mechanism of action of 3-(4-ethylphenyl)propanenitrile involves its interaction with various molecular targets and pathways:
Nitrile Group Reactivity: The nitrile group can undergo hydrolysis to form carboxylic acids or reduction to form amines, which can then interact with biological targets.
Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
3-(4-Ethylphenyl)propanenitrile can be compared with other similar compounds such as:
3-(4-Methylphenyl)propanenitrile: Similar structure but with a methyl group instead of an ethyl group.
3-(4-Chlorophenyl)propanenitrile: Contains a chlorine atom instead of an ethyl group.
3-(4-Nitrophenyl)propanenitrile: Contains a nitro group instead of an ethyl group.
Uniqueness
The presence of the ethyl group in this compound imparts unique chemical and physical properties, such as increased hydrophobicity and altered reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C11H13N |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
3-(4-ethylphenyl)propanenitrile |
InChI |
InChI=1S/C11H13N/c1-2-10-5-7-11(8-6-10)4-3-9-12/h5-8H,2-4H2,1H3 |
Clé InChI |
ZMRLGPDUXYKFNW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![((4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methyl)hydrazine](/img/structure/B13609914.png)
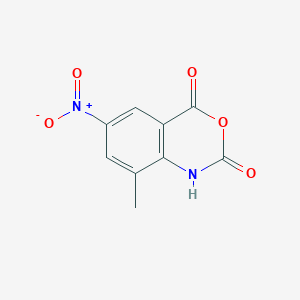
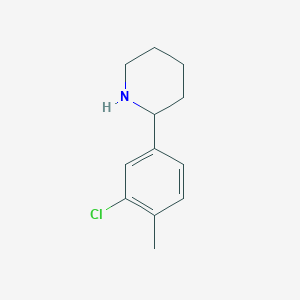
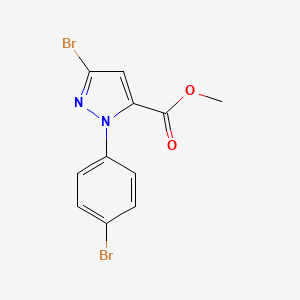
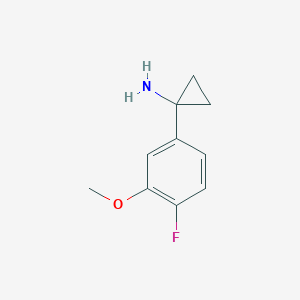
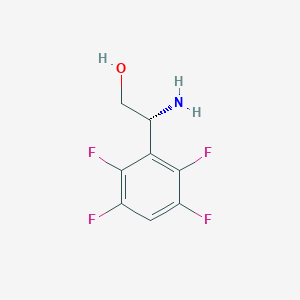
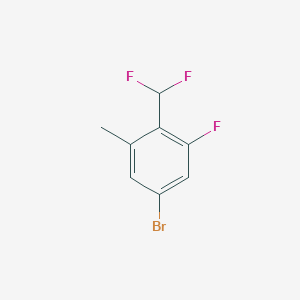
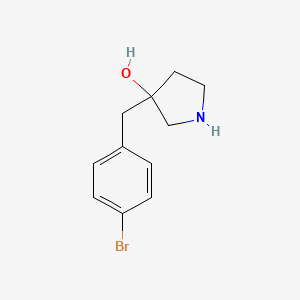
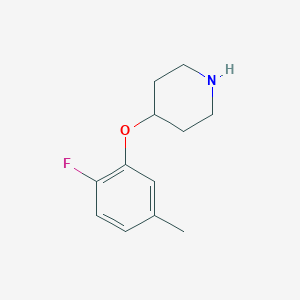
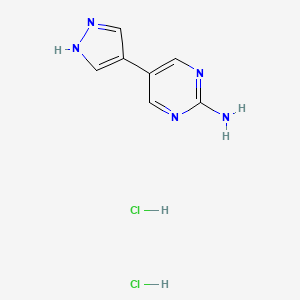
![1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid](/img/structure/B13609998.png)
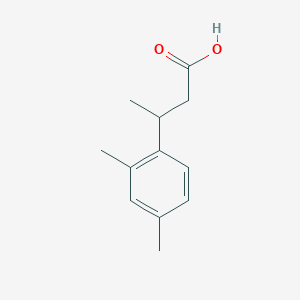
![4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine](/img/structure/B13610006.png)
